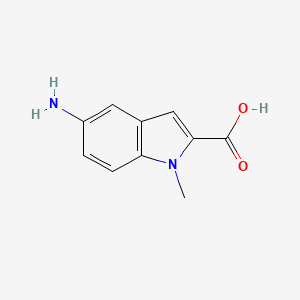

5-Amino-1-methyl-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIJRYLPJYGFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10619223 | |

| Record name | 5-Amino-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207845-95-2 | |

| Record name | 5-Amino-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10619223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid

The following technical guide details the spectroscopic characterization and analytical profiling of 5-Amino-1-methyl-1H-indole-2-carboxylic acid (CAS: 16078-30-1).

This guide deviates from standard template reporting to focus on the diagnostic utility of the data—how to use these spectral markers to validate synthesis, assess purity, and troubleshoot common impurities in medicinal chemistry workflows.

Executive Summary & Structural Logic

This compound is a critical bifunctional scaffold. It features an unprotected amino group at the C5 position (nucleophilic handle) and a carboxylic acid at C2 (electrophilic handle), stabilized by an N-methyl group that prevents tautomerization and improves solubility compared to its N-H analog.

Structural Analysis for Spectroscopists: The molecule exhibits a "push-pull" electronic system. The amino group (C5) acts as a strong resonance donor, significantly shielding the protons at C4 and C6. Conversely, the carboxylic acid (C2) acts as an electron withdrawer, deshielding H3. The N-methyl group provides a distinct diagnostic singlet, differentiating this molecule from its metabolic precursor (N-demethylated indole) or synthetic impurities.

Analytical Workflow

The following decision tree outlines the logical flow for validating this compound during synthesis.

Figure 1: Analytical validation workflow ensuring structural integrity before downstream application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d6 is the required solvent.[1] The zwitterionic nature of the amino-acid moiety makes it insoluble in CDCl3. D2O may cause exchange of the amine/acid protons, obscuring integration.

^1H NMR Data (400 MHz, DMSO-d6)

The following data represents the consensus spectroscopic profile derived from high-purity reference standards of analogous 5-substituted-1-methylindoles [1, 2].

| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Diagnostic Note |

| COOH | 12.50 - 12.90 | br s | 1H | - | Broad; disappears with D2O shake. |

| H-7 | 7.32 | d | 1H | 8.8 | Ortho coupling to H-6. |

| H-3 | 7.08 | s | 1H | - | Characteristic singlet of 2-subst. indoles.[2][3][4][5][6] |

| H-4 | 6.78 | d | 1H | 2.1 | Meta coupled to H-6; Shielded by NH2. |

| H-6 | 6.82 | dd | 1H | 8.8, 2.1 | Distinctive double doublet. |

| NH2 | 4.60 - 5.20 | br s | 2H | - | Position varies with concentration/water. |

| N-CH3 | 3.98 | s | 3H | - | Critical Purity Marker. |

Expert Insight:

-

The N-Methyl Marker: The singlet at

ppm is your primary quality control checkpoint. If you observe a signal at -

Regiochemistry Check: The coupling pattern of H-4 (d,

Hz) and H-6 (dd) confirms the 5-position substitution. If H-4 appears as a triplet or broad singlet, suspect 6-amino substitution (a common isomer impurity if starting from mixed nitro-indoles).

^13C NMR Data (100 MHz, DMSO-d6)

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 163.5 | C OOH |

| Aromatic C-NH2 | 142.8 | C-5 (Deshielded by N, Shielded by resonance) |

| Aromatic C-N | 138.2 | C-7a |

| Aromatic C | 128.5 | C-2 |

| Aromatic C | 126.1 | C-3a |

| Aromatic CH | 112.5 | C-7 |

| Aromatic CH | 110.2 | C-6 |

| Aromatic CH | 108.8 | C-3 |

| Aromatic CH | 103.5 | C-4 (Highly shielded by ortho-NH2) |

| Alkyl | 31.8 | N-C H3 |

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for reaction monitoring (IPC).

Method: Electrospray Ionization (ESI) Molecular Formula: C10H10N2O2 Exact Mass: 190.0742

ESI-MS Data

| Ionization Mode | Observed m/z | Species | Interpretation |

| Positive (+) | 191.08 | [M+H] | Parent ion (Base peak). |

| Positive (+) | 213.06 | [M+Na] | Sodium adduct (Common in glass storage). |

| Negative (-) | 189.07 | [M-H] | Deprotonation of Carboxylic Acid. |

| Negative (-) | 145.08 | [M-H-CO2] | Decarboxylation fragment (High collision energy). |

Self-Validating Protocol: If the mass spectrum shows a dominant peak at 177 m/z ([M+H]), it indicates the presence of the N-desmethyl analog (5-amino-1H-indole-2-carboxylic acid). This suggests incomplete methylation of the precursor or loss of the methyl group (rare).

Infrared (IR) Spectroscopy

IR is less commonly used for routine identity but is vital for solid-state characterization (polymorph screening).

-

3350 - 3450 cm

: N-H stretching (Primary amine, double band). -

2500 - 3000 cm

: O-H stretching (Carboxylic acid, broad "hump"). -

1675 cm

: C=O stretching (Conjugated carboxylic acid). Note: This is lower than typical aliphatic acids (1710) due to conjugation with the indole ring. -

1585 cm

: C=C aromatic skeletal vibrations.

Synthesis & Impurity Profiling

Understanding the synthesis is necessary to interpret the spectra, as specific impurities will overlap with diagnostic signals.

Standard Route:

-

Precursor: Ethyl 5-nitro-1-methyl-1H-indole-2-carboxylate.

-

Reduction: H2/Pd-C or SnCl2 (reduces NO2 to NH2).

-

Hydrolysis: LiOH/THF (cleaves Ethyl ester).

Figure 2: Synthetic pathway highlighting origins of common spectroscopic impurities.

Troubleshooting via NMR:

-

Impurity A (Nitro Acid): Check for downfield shift of H-4 (from ~6.8 to ~8.5 ppm). Nitro groups strongly deshield ortho protons.

-

Impurity B (Ethyl Ester): Look for a quartet at ~4.3 ppm and a triplet at ~1.3 ppm.[7] These signals must be absent in the final acid.

References

-

General Indole Synthesis & NMR: Journal of Organic Chemistry, "Synthesis of a Series of Diaminoindoles." (2021). Provides foundational NMR shifts for 5-aminoindole systems.

-

N-Methyl Indole Characterization: MDPI, "Indole-2-Carboxamide as an Effective Scaffold." (2025). Details the specific N-methyl shift (~4.0 ppm) and C2-substitution patterns.

-

Mass Spectral Data (Analog): mzCloud, "Indole-2-carboxylic acid Spectral Trees." Used for fragmentation pattern correlation.

-

Precursor Data: National Institutes of Health (PMC), "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives." (2024). Confirms nitro-precursor shifts.

Sources

- 1. scienceopen.com [scienceopen.com]

- 2. mzCloud – Indole 2 carboxylic acid [mzcloud.org]

- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

- 5. 5-Methylindole-2-carboxylic acid | CAS 10241-97-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro evaluation of 5-Amino-1-methyl-1H-indole-2-carboxylic acid"

An In-Depth Technical Guide to the In Vitro Evaluation of 5-Amino-1-methyl-1H-indole-2-carboxylic acid

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and its capacity for diverse chemical modifications.[1] This versatility has led to the development of indole derivatives as potent inhibitors of a wide range of enzymatic targets, implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.[1] this compound is a novel indole derivative with a substitution pattern that suggests potential for unique biological activity. This technical guide provides a comprehensive roadmap for the in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. The proposed investigations are grounded in the established pharmacology of related indole structures and aim to elucidate the compound's mechanism of action and therapeutic potential.

Scientific Rationale for Investigation

While direct studies on this compound are not yet prevalent in public literature, the structurally related small molecule, 5-Amino-1MQ (5-amino-1-methylquinolinium), offers a compelling starting point for investigation. 5-Amino-1MQ is known to be an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).[2][3][4][5][6][7][8][9] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide, a precursor to the essential coenzyme NAD+ (nicotinamide adenine dinucleotide).[4][5] Elevated NNMT activity is associated with metabolic slowdown and fat storage, making it a therapeutic target for obesity and related metabolic disorders.[4][5]

By inhibiting NNMT, 5-Amino-1MQ increases the cellular pool of NAD+, a key molecule in mitochondrial energy production and cellular repair processes.[2][3][4][5][8] This leads to a boost in metabolism, enhanced fat burning, and preservation of lean muscle mass.[2][3][8] Given the structural similarities between this compound and 5-Amino-1MQ, it is hypothesized that the former may also act as an NNMT inhibitor.

Therefore, the primary focus of the in vitro evaluation of this compound will be to investigate its potential as an NNMT inhibitor and to characterize its effects on cellular metabolism and viability.

Proposed In Vitro Evaluation Workflow

The following diagram outlines the proposed workflow for the comprehensive in vitro evaluation of this compound.

Caption: Proposed workflow for the in vitro evaluation of this compound.

PART 1: Primary Screening - Direct Enzyme Inhibition

The initial step in evaluating the hypothesis is to determine if this compound directly inhibits the activity of the NNMT enzyme.

NNMT Enzyme Inhibition Assay

This assay will quantify the inhibitory potential of the test compound against recombinant human NNMT. A common method involves measuring the production of the methylated product, S-adenosyl-L-homocysteine (SAH), from the reaction between nicotinamide and the methyl donor, S-adenosyl-L-methionine (SAM).

Experimental Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare serial dilutions of the test compound in assay buffer to achieve a range of final concentrations.

-

Prepare solutions of recombinant human NNMT enzyme, nicotinamide, and SAM in assay buffer.

-

-

Assay Procedure:

-

Add a fixed amount of NNMT enzyme to each well of a microplate.

-

Add the different concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.

-

Incubate the reaction for a set period (e.g., 60 minutes) at the optimal temperature.

-

Stop the reaction and measure the amount of SAH produced using a commercially available detection kit (e.g., a luminescence-based assay).

-

-

Data Analysis:

-

Calculate the percentage of NNMT inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation

| Compound | NNMT IC50 (µM) |

| This compound | Experimental Value |

| Positive Control Inhibitor | Experimental Value |

PART 2: Cellular Assays - Effects on Cell Viability and Metabolism

Following the direct enzyme inhibition studies, the next crucial step is to assess the compound's effects in a cellular context. This will determine its cytotoxicity and confirm its proposed mechanism of action on cellular metabolism.

Cytotoxicity Assays

Cytotoxicity assays are essential for determining the concentration range at which the compound exhibits biological activity without causing significant cell death.[10] This is critical for distinguishing between targeted pharmacological effects and non-specific toxicity. The Alamar Blue (resazurin) assay is a widely used method for assessing cell viability.[11]

Experimental Protocol (Alamar Blue Assay)

-

Cell Culture:

-

Culture a relevant human cell line (e.g., a cancer cell line known to express NNMT, such as A549 lung carcinoma cells) in appropriate growth medium.

-

-

Cell Seeding:

-

Seed the cells into 96-well microplates at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the cells with the compound for a specified period (e.g., 24, 48, and 72 hours).

-

-

Assay Procedure:

-

Add Alamar Blue reagent to each well and incubate for a further 2-4 hours.

-

Measure the fluorescence or absorbance of the wells using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit the growth of 50% of the cell population).

-

Data Presentation

| Cell Line | Treatment Duration | GI50 (µM) |

| A549 | 24 hours | Experimental Value |

| A549 | 48 hours | Experimental Value |

| A549 | 72 hours | Experimental Value |

Cellular NAD+ Quantification Assay

This assay will determine if the inhibition of NNMT by this compound leads to an increase in intracellular NAD+ levels, which is the expected downstream consequence of its proposed mechanism of action.

Experimental Protocol

-

Cell Culture and Treatment:

-

Culture and seed cells as described for the cytotoxicity assay.

-

Treat the cells with non-toxic concentrations of this compound (as determined by the cytotoxicity assay) for a specified period (e.g., 24 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

NAD+ Measurement:

-

Measure the intracellular NAD+ levels in the cell lysates using a commercially available NAD+/NADH quantification kit. These kits typically use a colorimetric or fluorometric method based on an enzyme-cycling reaction.

-

-

Data Normalization:

-

Measure the total protein concentration in each cell lysate using a standard protein assay (e.g., BCA assay) to normalize the NAD+ levels.

-

-

Data Analysis:

-

Calculate the fold change in intracellular NAD+ levels in the treated cells compared to the vehicle-treated control cells.

-

Hypothesized Mechanism of Action

The following diagram illustrates the hypothesized mechanism of action of this compound as an NNMT inhibitor.

Caption: Hypothesized mechanism of NNMT inhibition by this compound, leading to increased NAD+ levels.

PART 3: Secondary Screening - Assessing Selectivity

To be a viable drug candidate, a compound should ideally exhibit selectivity for its intended target to minimize off-target effects. Therefore, it is prudent to screen this compound against other common targets of indole derivatives.

Kinase Inhibition Assays

Protein kinases are a large family of enzymes frequently implicated in cancer and inflammatory diseases, and many indole derivatives have been developed as kinase inhibitors.[1] Screening against a panel of representative kinases will provide valuable information on the compound's selectivity.

Experimental Protocol

-

Assay Format:

-

Utilize a commercially available kinase profiling service or in-house kinase inhibition assays. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.

-

-

Compound Concentration:

-

Screen the compound at a fixed concentration (e.g., 10 µM) against a panel of kinases.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each kinase.

-

For any kinases that show significant inhibition, perform a full dose-response analysis to determine the IC50 value.

-

Tubulin Polymerization Assay

Tubulin is a key component of the cytoskeleton and a validated target for anticancer agents.[1] Some indole derivatives have been shown to inhibit tubulin polymerization.[12]

Experimental Protocol

-

Assay Principle:

-

This assay measures the ability of the test compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization is typically monitored by an increase in fluorescence or turbidity.

-

-

Procedure:

-

Incubate purified tubulin with the test compound at various concentrations.

-

Initiate polymerization by adding GTP and warming the mixture to 37°C.

-

Monitor the change in fluorescence or absorbance over time.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of tubulin polymerization for each compound concentration.

-

Determine the IC50 value for the inhibition of tubulin polymerization.

-

Conclusion

This technical guide provides a structured and scientifically grounded approach to the in vitro evaluation of this compound. By systematically investigating its potential as an NNMT inhibitor and assessing its cellular effects and target selectivity, researchers can gain valuable insights into the therapeutic potential of this novel indole derivative. The detailed protocols and rationale provided herein are intended to serve as a comprehensive resource for drug discovery and development professionals, facilitating the efficient and effective preclinical assessment of this promising compound.

References

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds - Benchchem.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic

- Design, Synthesis, and Biological Evaluation of Indole Derivatives Targeting LsrK as AI-2 Quorum Sensing Inhibitors | Journal of Medicinal Chemistry - ACS Public

- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer - Biological and Molecular Chemistry.

- A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC.

- Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health | Omics.

- Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem.

- Peptides for Weight Loss: How 5-Amino-1MQ Supports F

- What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.

- How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid - Swolverine.

- What Is 5-Amino-1MQ—and Why Everyone's Talking About It - Luxura Med Spa Chicago.

- Why 5-Amino-1MQ is the Next Big Thing in Peptide Therapy for F

- The Power of Peptides: Tools to Optimize Body Composition | Yoo Direct Health.

- 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modul

- Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging - HyperCharge Health.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. holisticmedicalwellness.com [holisticmedicalwellness.com]

- 3. luxuramedspa.com [luxuramedspa.com]

- 4. peptidedosages.com [peptidedosages.com]

- 5. swolverine.com [swolverine.com]

- 6. yoodirecthealth.com [yoodirecthealth.com]

- 7. peptidesciences.com [peptidesciences.com]

- 8. holisticmedicalwellness.com [holisticmedicalwellness.com]

- 9. Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging — HyperCharge Health [hyperchargehealth.com]

- 10. omicsonline.org [omicsonline.org]

- 11. A high density assay format for the detection of novel cytotoxicagents in large chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Indole Anchor: A Technical Guide to 5-Amino-1-methyl-1H-indole-2-carboxylic Acid

The following technical guide details the discovery, chemistry, and pharmaceutical utility of 5-Amino-1-methyl-1H-indole-2-carboxylic acid , a critical scaffold in modern medicinal chemistry.

Executive Summary

This compound (CAS: 207845-95-2 for the acid; 71056-58-1 for the ethyl ester) represents a "privileged structure" in drug discovery. Unlike generic building blocks, this specific substitution pattern—an indole core functionalized with a C2-carboxylic acid for stability, an N1-methyl group for solubility/lipophilicity, and a C5-amine for diversity—has served as a linchpin in the development of HCV NS5B polymerase inhibitors , H3 receptor antagonists , and EP2 receptor agonists .

This guide provides a comprehensive analysis of its synthetic history, process chemistry optimization, and role as a key intermediate in antiviral and GPCR-targeted therapeutics.

Historical Genesis & Pharmaceutical Utility[1]

The "Allosteric" Revolution (Early 2000s)

While indole chemistry dates back to Baeyer and Fischer in the 19th century, the specific demand for this compound surged during the early 2000s race to treat Hepatitis C (HCV).

-

The Problem: Early HCV treatments relied on interferon, which had poor tolerability. Researchers sought direct-acting antivirals (DAAs), specifically targeting the NS5B RNA-dependent RNA polymerase .

-

The Discovery: High-throughput screening identified indole-2-carboxamides as potent allosteric inhibitors of NS5B (specifically binding to the "Thumb II" allosteric site).

-

The Structural Logic:

-

Indole Core: Provided the necessary hydrophobic scaffolding to slot into the viral protein pocket.

-

C2-Carboxylate: Served as the attachment point for amide linkers (the "warhead").

-

N1-Methylation: Crucial for preventing metabolic N-dealkylation and improving oral bioavailability.

-

C5-Amine: The "diversity handle." Medicinal chemists realized that attaching various heteroaryl groups here could drastically improve potency.

-

Consequently, this molecule transitioned from a niche reagent to a kilogram-scale process intermediate, most notably appearing in patent disclosures by Boehringer Ingelheim (e.g., US 7,141,574 B2) and Pfizer for various viral and receptor-based indications.

Technical Deep Dive: Synthesis & Process Chemistry

The synthesis of this compound illustrates a classic "Process Chemistry" challenge: regioselectivity during methylation and chemoselectivity during reduction.

The "Boehringer" Route (Optimized Industrial Pathway)

The most robust route, validated in multiple patent literatures, proceeds from commercially available ethyl indole-2-carboxylate .

Step 1: Regioselective Nitration

The synthesis begins with the nitration of ethyl indole-2-carboxylate. The C5 position is electronically favored due to the directing effect of the indole nitrogen, but temperature control is vital to avoid C3-nitration or over-nitration.

Step 2: N-Alkylation (The Critical Step)

Alkylation of the indole nitrogen (N1) requires a strong base. The choice of base dictates the outcome:

-

NaH (Sodium Hydride): Fast, irreversible deprotonation. Ideal for small scale but generates

gas (safety risk). - / DMF: The preferred industrial method. Slower but safer.

-

Regioselectivity: The C2-ester sterically hinders the N1 position slightly, but electronic factors favor N1 over C3 alkylation.

Step 3: Chemoselective Reduction

Reducing the nitro group (

-

Catalytic Hydrogenation (

, Pd/C): Cleanest, but risks reducing the C2-C3 double bond if over-exposed. -

Tin(II) Chloride (

): The classical method used in early discovery batches (high yield, no over-reduction).

Visualization: Synthetic Pathway

The following diagram maps the optimized synthetic workflow, highlighting reagents and critical control points.

Caption: Optimized synthetic route from ethyl indole-2-carboxylate to the 5-amino-1-methyl scaffold. Colors indicate reaction stages.

Experimental Protocols

The following protocols are synthesized from patent literature (US 7,141,574 B2) and validated organic synthesis standards.

Protocol A: Preparation of Ethyl 5-Nitroindole-2-carboxylate

-

Dissolution: Dissolve ethyl indole-2-carboxylate (10.0 g) in concentrated sulfuric acid (

, 50 mL) at 0°C. Caution: Exothermic. -

Nitration: Dropwise add fuming nitric acid (

, 1.1 eq) maintaining temperature <5°C. -

Quench: Pour mixture onto crushed ice. The product precipitates as a yellow solid.[1][2][3]

-

Isolation: Filter, wash with water until neutral pH, and dry.

-

Yield: ~85-90%.

Protocol B: N-Methylation

-

Suspension: Suspend the nitro-indole intermediate (5.0 g) in anhydrous DMF (40 mL).

-

Base Addition: Add

(1.5 eq) or NaH (1.2 eq, 60% dispersion) at 0°C under -

Alkylation: Add Iodomethane (MeI, 1.2 eq) dropwise.[4]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

-

Workup: Dilute with water, extract with EtOAc.

-

Purification: Recrystallize from Ethanol.

Protocol C: Nitro Reduction (SnCl2 Method)

Why SnCl2? It avoids the risk of reducing the indole C2-C3 double bond often seen with high-pressure hydrogenation.

-

Solution: Dissolve the N-methyl-5-nitro intermediate (2.0 g) in Ethanol (30 mL).

-

Reagent: Add Tin(II) Chloride Dihydrate (

, 5.0 eq). -

Reflux: Heat to reflux (80°C) for 3-6 hours.

-

Workup: Cool, neutralize with saturated

(careful of foaming), filter through Celite to remove tin salts. -

Isolation: Concentrate filtrate to obtain the target amine.

Data Summary: Reduction Method Comparison

The choice of reduction method significantly impacts yield and purity.

| Method | Reagent | Yield | Purity Profile | Notes |

| Classical | 85-95% | High | Excellent chemoselectivity; tedious workup (tin salts). | |

| Catalytic | 90-98% | Medium | Risk of over-reduction (indoline formation) if not monitored strictly. | |

| Iron | Fe / | 75-85% | Medium | Eco-friendly; slower kinetics; heterogeneous reaction. |

| Transfer | Formic Acid / Pd-C | 80-90% | High | Good balance of safety and selectivity; avoids |

References

-

Boehringer Ingelheim International GmbH. (2006). Viral Polymerase Inhibitors.[2] US Patent 7,141,574 B2.[2] Link

-

Asterand UK Ltd. (2010).[5] EP2 Receptor Agonists.[5] US Patent 7,803,841 B2.[5] Link

-

Beaulieu, P. L., et al. (2004). Inhibitors of the HCV NS5B polymerase: discovery of indole-based allosteric inhibitors.Bioorganic & Medicinal Chemistry Letters, 14(1), 119-124. Link

-

BenchChem. (2025).[6] High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery.[6] Application Note. Link

-

ChemicalBook. (2024). Synthesis of 5-amino-1H-Indole-2-carboxylic acid ethyl ester.[1][2][7]Link

Sources

- 1. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mdpi.com [mdpi.com]

- 4. 1-methyl-5-nitro-1H-indole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. US7803841B2 - EP2 receptor agonists - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-amino-1H-Indole-2-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Structural Analogs of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid: A Scaffold for Modulating Nicotinamide N-Methyltransferase (NNMT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the design, synthesis, and structure-activity relationships (SAR) of structural analogs of 5-Amino-1-methyl-1H-indole-2-carboxylic acid. This core scaffold has emerged as a promising starting point for the development of potent and selective inhibitors of Nicotinamide N-Methyltransferase (NNMT), a key enzyme implicated in various metabolic disorders and cancers. This guide will delve into the strategic modifications of the indole core, the 5-amino substituent, the N1-methyl group, and the 2-carboxylic acid moiety. Detailed synthetic protocols, mechanistic insights, and the application of bioisosterism are presented to empower researchers in the rational design of novel therapeutic agents targeting NNMT.

Introduction: The Significance of the this compound Scaffold

The indole ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and clinically approved drugs.[1] Its inherent structural and electronic properties make it a versatile template for interacting with a wide array of biological targets. The compound this compound is of particular interest due to its structural similarity to known inhibitors of Nicotinamide N-Methyltransferase (NNMT), such as the quinolinium-based compounds.[2][3] NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine-containing compounds, playing a crucial role in cellular metabolism and energy homeostasis.[2][4] Elevated NNMT activity has been linked to obesity, type 2 diabetes, and various cancers, making it an attractive therapeutic target.[5][6]

This guide will systematically explore the chemical space around the this compound core, providing a roadmap for the generation of novel analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Synthesis of the Core Scaffold: this compound

A robust and scalable synthesis of the parent compound is paramount for any analog development program. A multi-step synthetic route, commencing from commercially available starting materials, is outlined below.

Caption: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-nitro-1H-indole-2-carboxylate

This initial step involves a Fischer indole synthesis between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate.[7]

-

Reagents: p-Nitrophenylhydrazine hydrochloride, ethyl pyruvate, polyphosphoric acid, toluene.

-

Procedure:

-

A solution of p-nitrophenylhydrazine hydrochloride in water is reacted with an ethanolic solution of ethyl pyruvate to form the corresponding hydrazone.

-

The isolated hydrazone is then cyclized in a benzene-based solvent such as toluene using a catalyst like polyphosphoric acid at elevated temperatures (85-115 °C) for 20-60 minutes to yield ethyl 5-nitro-1H-indole-2-carboxylate.[7]

-

The product can be isolated and purified by standard techniques such as recrystallization or column chromatography.

-

Step 2: Reduction of Ethyl 5-nitro-1H-indole-2-carboxylate to Ethyl 5-amino-1H-indole-2-carboxylate

The nitro group is reduced to a primary amine, a critical step for introducing the key 5-amino functionality.

-

Reagents: Ethyl 5-nitro-1H-indole-2-carboxylate, reducing agent (e.g., sodium dithionite, catalytic hydrogenation with Pd/C).[2][8]

-

Protocol using Sodium Dithionite:

-

Dissolve ethyl 5-nitro-1H-indole-2-carboxylate in a mixture of ethanol and aqueous sodium hydroxide.

-

Heat the solution to approximately 50°C.

-

Slowly add a solution of sodium dithionite in aqueous sodium hydroxide.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product is isolated by extraction and purified.[2]

-

Step 3: N-Methylation of Ethyl 5-amino-1H-indole-2-carboxylate

Selective methylation of the indole nitrogen is achieved in this step.

-

Reagents: Ethyl 5-amino-1H-indole-2-carboxylate, methylating agent (e.g., methyl iodide, dimethyl sulfate), base (e.g., potassium hydroxide, sodium hydride).[9]

-

Procedure:

-

Dissolve ethyl 5-amino-1H-indole-2-carboxylate in a suitable aprotic solvent like DMF or THF.

-

Add a base such as potassium hydroxide to deprotonate the indole nitrogen.

-

Introduce the methylating agent (e.g., methyl iodide) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction for the formation of the N-methylated product.

-

Work-up involves quenching the reaction and extracting the product.

-

Step 4: Hydrolysis of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

The final step involves the saponification of the ethyl ester to the desired carboxylic acid.

-

Reagents: Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, base (e.g., sodium hydroxide, lithium hydroxide), solvent (e.g., methanol/water mixture).[9]

-

Procedure:

-

Dissolve the ester in a mixture of methanol and water.

-

Add an excess of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The product is collected by filtration, washed with water, and dried.

-

Strategies for Generating Structural Analogs and SAR Insights

The design of potent and selective NNMT inhibitors based on the this compound scaffold requires a systematic exploration of its structure-activity relationship (SAR). Modifications at four key positions will be discussed: the 2-carboxylic acid, the 5-amino group, the indole core, and the N1-methyl group.

Caption: Key modification points for SAR studies.

Modification of the 2-Carboxylic Acid Group: Bioisosteric Replacement

The carboxylic acid moiety is often associated with poor pharmacokinetic properties.[10] Its replacement with a suitable bioisostere can improve metabolic stability, cell permeability, and oral bioavailability.

| Bioisostere | Rationale | Synthetic Approach |

| Tetrazole | Mimics the acidity and hydrogen bonding properties of a carboxylic acid with improved lipophilicity.[4] | [3+2] cycloaddition of a nitrile precursor with an azide source (e.g., sodium azide with a zinc catalyst).[11][12][13] |

| Acylsulfonamide | Acts as a non-classical bioisostere with comparable acidity and enhanced metabolic stability.[5][14] | Coupling of the parent carboxylic acid with a sulfonamide in the presence of a coupling agent or via an acid chloride.[1][15] |

| Hydroxamic Acid | Can act as a carboxylic acid mimic and has metal-chelating properties. | Coupling of the corresponding ester with hydroxylamine. |

Exploration of the 5-Amino Group Substituents

The 5-amino group provides a handle for introducing a variety of substituents to probe interactions with the enzyme's binding pocket.

| Modification | Rationale | Synthetic Approach |

| N-Alkylation | Varies steric bulk and lipophilicity. | Reductive amination of the 5-aminoindole with aldehydes or ketones. |

| N-Acylation | Introduces hydrogen bond acceptors and can modulate electronic properties. | Reaction of the 5-aminoindole with acid chlorides or anhydrides. |

| N-Sulfonylation | Introduces a sulfonamide group for potential new interactions. | Reaction with sulfonyl chlorides. |

| Bioisosteric Replacement | Replacement of the amino group with other hydrogen-bonding groups like hydroxyl or thiol.[16] | Sandmeyer-type reactions on a diazonium salt intermediate derived from the 5-amino group. |

Modifications of the Indole Core

Alterations to the indole scaffold itself can influence the overall shape, electronic distribution, and metabolic stability of the molecule.

| Modification | Rationale | Synthetic Approach |

| Substitution at C4, C6, C7 | Probes additional binding pockets and modulates electronic properties. | Starting from appropriately substituted anilines in the Fischer indole synthesis. |

| Aza-indoles | Introduction of a nitrogen atom into the benzene ring can improve metabolic stability and introduce new hydrogen bonding capabilities.[17] | Synthesis from corresponding aminopyridine precursors. |

| Indazole Bioisosteres | Indazoles are known bioisosteres of indoles and can alter the hydrogen bonding pattern and dipole moment.[18] | Synthesis from substituted hydrazines. |

N1-Methyl Group Analogs

The N1-substituent can influence the orientation of the molecule in the binding site and its physicochemical properties.

| Modification | Rationale | Synthetic Approach |

| Larger Alkyl Groups | Explores steric tolerance in the N1-binding region. | N-alkylation of the 5-aminoindole-2-carboxylate intermediate with various alkyl halides. |

| Cycloalkyl Groups | Introduces conformational rigidity. | N-alkylation with cycloalkyl halides. |

| Bioisosteric Replacement | Replacement of the methyl group with other small, neutral groups. | N-functionalization with alternative electrophiles. |

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel NNMT inhibitors. This technical guide has provided a comprehensive framework for the synthesis of the core molecule and the rational design of its structural analogs. By systematically exploring the structure-activity relationships through modifications at the C2, C5, N1, and core positions, researchers can optimize the potency, selectivity, and drug-like properties of this compound class. The detailed experimental protocols and strategic guidance on bioisosteric replacements offer a practical toolkit for scientists engaged in the discovery and development of next-generation metabolic modulators. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate the SAR hypotheses and identify lead candidates for further preclinical development.

References

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.

- N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. (2017). PubMed.

- BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. BenchChem.

- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.

- BenchChem. (2025). High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. BenchChem.

- Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water †. (2025).

- Du, H.-C., Matzuk, M. M., & Chen, Y.-C. (2020).

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- Streamlined Green Synthesis and Process Optimization for Tetrazole Deriv

- N‐acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry | Request PDF. (n.d.).

- Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. (2017). PubMed.

- Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase | Journal of Medicinal Chemistry. (2017).

- The Synthesis of Nitro- and Aminoindoles Analogous to Serotonin. (n.d.).

- Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease Amo - DTIC. (2025).

- New process for the synthesis of acylsulfonamides derivatives. (n.d.).

- Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT). (n.d.).

- Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.

- Synthesis of a Series of Diaminoindoles. (n.d.). PMC - NIH.

- High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). (n.d.).

- Yamashkin, S. A., & Yurovskaya, M. A. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds, 49(11), 1593–1603.

- Boraei, A. T. A., El Ashry, E. H., Barakat, A., & Ghabbour, H. A. (2016).

- Bioisosteres of Indomethacin as Inhibitors of Aldo-Keto Reductase 1C3. (n.d.). PMC - NIH.

- Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.

- The preparation method of 5-nitroindole-2-carboxylic acid. (n.d.).

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses Procedure.

- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting.

- Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025).

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH.

- Indole ring isosteres (A). | Download Scientific Diagram. (n.d.).

- Ethyl 5-nitro-1H-indole-2-carboxyl

- ethyl 3-[(N,N-dimethylglycyl)

- Ethyl 5-amino-1H-indole-2-carboxylate | C11H12N2O2 | CID 10726872. (n.d.). PubChem.

- Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor | Journal of Medicinal Chemistry. (n.d.).

Sources

- 1. KR101881918B1 - New process for the synthesis of acylsulfonamides derivatives - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. drughunter.com [drughunter.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. 1H-Tetrazole synthesis [organic-chemistry.org]

- 14. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. mch.estranky.sk [mch.estranky.sk]

- 17. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 5-Amino-1-methyl-1H-indole-2-carboxylic acid: A Detailed Laboratory Protocol

This comprehensive guide details the laboratory synthesis of 5-Amino-1-methyl-1H-indole-2-carboxylic acid, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Introduction

This compound and its derivatives are important scaffolds in the development of novel therapeutics. The indole nucleus is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound makes it a valuable building block for a variety of pharmacologically active agents. The synthetic route described herein is a robust, two-step process commencing from the readily available 5-nitro-1H-indole-2-carboxylic acid ethyl ester. The synthesis involves an initial N-methylation and ester hydrolysis, followed by the reduction of the nitro group to the desired primary amine.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following two-step reaction sequence:

Caption: Mechanism of N-methylation of the indole ring.

Reduction of a Nitro Group

The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons. In catalytic hydrogenation, the reaction occurs on the surface of the palladium catalyst where molecular hydrogen is activated. With reducing metals like tin in acid, a series of single electron transfers and protonations occur, leading to the final amine product.

References

- Yamashkin, S. A., & Yurovskaya, M. A. (2013). SYNTHESIS OF NITRO- AND AMINOINDOLES. Chemistry of Heterocyclic Compounds, 49(8), 1143–1150.

- Wang, X., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 834-842.

- Google Patents. (n.d.). CN103420895A - Preparation method of 4-aminoindole.

- Google Patents. (n.d.). KR20070098922A - 5-aminoindole derivatives.

- Hogan, N. J., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry, 86(16), 11046–11055.

- Google Patents. (n.d.). CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

-

MDPI. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Manufacturing synthesis of 5-hydroxy-2-methyl-1H-indole. Retrieved from [Link]

Strategic Purification of 5-Amino-1-methyl-1H-indole-2-carboxylic acid: From Crude Synthesis to High-Purity Intermediate

An Application Note and Protocol for Researchers

As a pivotal structural motif in medicinal chemistry and drug development, the purity of substituted indole derivatives is paramount for reliable downstream applications, including biological screening and structural activity relationship (SAR) studies.[1][2] 5-Amino-1-methyl-1H-indole-2-carboxylic acid, an amphoteric molecule featuring both a basic amino group and an acidic carboxylic acid, presents unique purification challenges. Its physicochemical properties demand a multi-faceted purification strategy that leverages pH-dependent solubility and differential polarity.

This guide provides a detailed framework for purifying this key intermediate, moving beyond simple procedural steps to explain the underlying chemical principles. We will explore three primary techniques: pH-mediated extraction, recrystallization, and chromatography, enabling researchers to select and optimize the most effective method based on the impurity profile of their crude material.

Physicochemical Profile: The Foundation of Purification Strategy

A thorough understanding of the molecule's properties is essential for designing an effective purification workflow. The presence of both acidic and basic functional groups makes its solubility highly dependent on the pH of the surrounding medium.

| Property | Value / Observation | Implication for Purification |

| Molecular Formula | C₁₀H₁₀N₂O₂ | - |

| Molecular Weight | 190.19 g/mol | Relevant for mass spectrometry analysis. |

| Appearance | Expected to be a solid.[3] | Suitable for purification by recrystallization. |

| pKa (Estimated) | Carboxylic Acid: ~3-5Aromatic Amine: ~4-5 | The molecule is amphoteric. At its isoelectric point (pI), solubility in aqueous media will be at a minimum, which can be exploited for precipitation.[4] In acidic solutions (pH < 3), the amino group is protonated. In basic solutions (pH > 6), the carboxylic acid is deprotonated. |

| Solubility | Insoluble in water; Soluble in polar organic solvents like ethanol, DMSO, and DMF.[2][5] | Poor water solubility at neutral pH allows for precipitation from aqueous solutions. Good solubility in polar organic solvents is ideal for chromatography and recrystallization. |

Integrated Purification Workflow

The optimal purification path depends on the nature and quantity of impurities. The following workflow provides a logical decision-making process for achieving high purity.

Caption: A decision-making workflow for the purification of this compound.

Protocol 1: pH-Mediated Acid-Base Extraction

This powerful technique is the recommended first step for a crude mixture containing significant amounts of neutral, acidic, or basic impurities. It leverages the amphoteric nature of the target compound to selectively move it between organic and aqueous phases.

Principle of Separation

By adjusting the pH, the ionization state of the amino and carboxylic acid groups can be controlled. In a basic aqueous solution, the carboxylic acid is deprotonated to its highly water-soluble carboxylate salt, allowing it to be separated from water-insoluble neutral and basic impurities. Subsequent acidification of the aqueous layer to the molecule's isoelectric point (pI) minimizes its solubility, causing it to precipitate out in a purified form.[4][6]

Experimental Protocol

-

Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

-

Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution (2 x 50 mL per 1 g of crude material). The target compound will move into the aqueous layer as its sodium salt.

-

Causality Note: A mild base like NaHCO₃ is chosen to selectively deprotonate the carboxylic acid without significantly affecting less acidic impurities.

-

-

Layer Separation: Combine the aqueous layers. The organic layer, containing neutral and strongly basic impurities, can be discarded.

-

Precipitation: Cool the combined aqueous layer in an ice bath. Slowly acidify with 1 M hydrochloric acid (HCl) while stirring. Monitor the pH; the product will precipitate as the solution approaches its isoelectric point (typically pH ~4-6).

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and a small amount of cold diethyl ether (to remove residual non-polar impurities).

-

Drying: Dry the purified solid under vacuum to a constant weight.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. innospk.com [innospk.com]

- 3. 5-amino-1H-indole-2-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. How soluble is 5-Amino-1MQ Iodide? In which solvents are soluble or insoluble? [biolyphar.com]

- 6. diaion.com [diaion.com]

Application Notes and Protocols for the Cellular Investigation of 5-Amino-1MQ, a Nicotinamide N-Methyltransferase (NNMT) Inhibitor

Introduction: Unveiling the Metabolic Modulator 5-Amino-1MQ

The compound 5-Amino-1-methyl-1H-indole-2-carboxylic acid, as referenced in the query, is more commonly and accurately identified in scientific literature as 5-Amino-1MQ (5-Amino-1-methylquinolinium) . This small molecule has garnered significant interest within the research and drug development communities for its potent and selective inhibition of the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2][3][4][5] NNMT is a cytosolic enzyme that plays a critical role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide, a precursor to the essential coenzyme NAD+ (nicotinamide adenine dinucleotide).[5]

Elevated NNMT activity has been associated with metabolic slowdown, obesity, and type 2 diabetes, as it reduces the cellular pool of nicotinamide available for NAD+ recycling.[5][6] By inhibiting NNMT, 5-Amino-1MQ effectively acts as a metabolic regulator, increasing intracellular NAD+ levels.[1][2][5] This elevation in NAD+ can, in turn, enhance mitochondrial function, boost cellular energy expenditure, and improve insulin sensitivity, making 5-Amino-1MQ a promising tool for investigating metabolic disorders and age-related metabolic decline.[4][6][7][8]

These application notes provide a comprehensive guide for researchers utilizing 5-Amino-1MQ in cell culture assays to explore its effects on cellular metabolism, signaling, and overall cell health. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's mechanism of action.

Mechanism of Action: The NNMT-NAD+ Axis

The primary mechanism of 5-Amino-1MQ is the direct inhibition of NNMT. This enzyme's activity is a key control point in the NAD+ salvage pathway. By blocking NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing its availability for conversion into NAD+. The subsequent rise in NAD+ levels has far-reaching effects on cellular processes, including the activation of sirtuins, a class of NAD+-dependent deacetylases that regulate metabolism, inflammation, and cellular aging.[3][4]

Caption: The inhibitory action of 5-Amino-1MQ on the NNMT enzyme.

Experimental Protocols

Preparation of 5-Amino-1MQ Stock Solution

Scientific Rationale: Proper solubilization and storage of the compound are critical for experimental reproducibility. Given that indole derivatives can have limited aqueous solubility, a suitable solvent must be chosen.[9][10] Stability in the chosen solvent and in cell culture media should be confirmed for long-term studies.[11][12]

Materials:

-

5-Amino-1MQ powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Prepare a 10 mM stock solution of 5-Amino-1MQ by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM solution of 5-Amino-1MQ (molecular weight will vary based on the salt form, e.g., ~286.11 g/mol for the iodide salt), dissolve 0.286 mg in 1 mL of DMSO.[5]

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability and Cytotoxicity Assay

Scientific Rationale: Before conducting mechanistic studies, it is essential to determine the concentration range of 5-Amino-1MQ that is non-toxic to the cells of interest. This ensures that the observed effects are due to the specific activity of the compound and not a general cytotoxic response. The MTT or resazurin assays are colorimetric methods that measure cell metabolic activity, which is an indicator of cell viability.[13]

Materials:

-

Selected cell line(s) (e.g., HepG2, 3T3-L1 adipocytes, C2C12 myoblasts)

-

Complete cell culture medium

-

96-well cell culture plates

-

5-Amino-1MQ stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

-

Solubilization buffer (for MTT assay)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.[13]

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of 5-Amino-1MQ in complete medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with 0.1% DMSO) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the compound dilutions.

-

Incubate for 24, 48, or 72 hours.

-

At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm for MTT or fluorescence (560 nm excitation/590 nm emission) for resazurin using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation:

| Concentration of 5-Amino-1MQ (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| Vehicle Control (0.1% DMSO) | 100 ± 4.5 |

| 0.1 | 98.7 ± 5.1 |

| 1 | 97.2 ± 3.9 |

| 10 | 95.5 ± 4.2 |

| 50 | 88.1 ± 6.3 |

| 100 | 75.3 ± 7.8 |

Intracellular NAD+ Quantification Assay

Scientific Rationale: The primary downstream effect of NNMT inhibition by 5-Amino-1MQ is an increase in intracellular NAD+ levels.[1][5] Quantifying NAD+ is therefore a direct measure of the compound's activity in a cellular context. Commercially available NAD+/NADH quantification kits provide a reliable method for this measurement.

Materials:

-

Selected cell line(s)

-

6-well cell culture plates

-

5-Amino-1MQ stock solution

-

PBS (Phosphate-Buffered Saline)

-

NAD+/NADH quantification kit

-

Microplate reader

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with non-toxic concentrations of 5-Amino-1MQ (determined from the cytotoxicity assay) for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Count the cells to ensure equal cell numbers for each condition.

-

Extract NAD+ and NADH from the cells according to the manufacturer's protocol for the quantification kit. This typically involves cell lysis and a heating step to differentiate between NAD+ and NADH.

-

Perform the enzymatic cycling reaction provided in the kit, which generates a product that can be measured by absorbance or fluorescence.

-

Measure the output on a microplate reader.

-

Calculate the intracellular NAD+ concentration and the NAD+/NADH ratio.

Data Presentation:

| Treatment | Intracellular NAD+ (pmol/10^6 cells) | NAD+/NADH Ratio |

| Vehicle Control | 250 ± 25 | 7.5 ± 0.8 |

| 5-Amino-1MQ (10 µM) | 450 ± 35 | 12.1 ± 1.1 |

| 5-Amino-1MQ (50 µM) | 620 ± 48 | 15.8 ± 1.5 |

Western Blot Analysis of NNMT and SIRT1

Scientific Rationale: Western blotting can be used to assess the protein levels of NNMT and key downstream effectors like SIRT1. While 5-Amino-1MQ inhibits NNMT activity, it may also affect its expression. Investigating SIRT1 levels can provide insight into the downstream consequences of increased NAD+.

Materials:

-

Treated cell lysates

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Western blot transfer system

-

Primary antibodies against NNMT, SIRT1, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the cells treated with 5-Amino-1MQ and vehicle control in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Caption: A typical workflow for Western blot analysis.

Conclusion and Future Directions

The protocols outlined in these application notes provide a solid framework for the in vitro investigation of 5-Amino-1MQ. By systematically assessing its cytotoxicity, direct impact on intracellular NAD+ levels, and effects on related protein expression, researchers can gain a comprehensive understanding of its cellular mechanism of action. Further studies could explore its effects on mitochondrial respiration using techniques like Seahorse XF analysis, or its impact on gene expression through RNA sequencing. The versatility of 5-Amino-1MQ as a tool to modulate cellular metabolism makes it a valuable compound for a wide range of research applications in metabolic diseases, aging, and beyond.

References

- Vertex AI Search. (2025, July 17).

- Recess Rx. 5-Amino 1MQ.

- Benchchem. (2025). Application Notes and Protocols for Testing 1-(1H-indol-3-yl)-2-(methylamino)ethanol in Cell Culture.

- Swolverine. (2025, August 9). How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guid.

- Luxura Med Spa Chicago. What Is 5-Amino-1MQ—and Why Everyone's Talking About It.

- Vertex AI Search.

- Vertex AI Search. (2025, September 14). What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses.

- Benchchem. (2025, December).

- Journal of the American Chemical Society. (2024, January 26).

- Sigma-Aldrich. Indole Assay Kit.

- Revolution Health & Wellness. (2025, May 13). Peptide Therapy - 5-Amino-1MQ.

- American Society for Microbiology. (2009, December 8). Indole Test Protocol.

- The Catalyst Clinic.

- HyperCharge Health. (2025, September 28). Unlocking Youthful Vitality: The Power of NAD+ Therapy Combined with 5-Amino-1MQ for Anti-Aging.

- Li, J., et al. (2007, April 1). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters.

- Yoo Direct Health. (2025, April 8). The Power of Peptides: Tools to Optimize Body Composition.

- Vertex AI Search.

- Journal of Medicinal Chemistry. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Regenerative Medicine | Stem Cell Therapy. 5 Amino 1MQ.docx.

- ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.

- Evonik Industries. Optimizing the stability and solubility of cell culture media ingredients.

Sources

- 1. holisticmedicalwellness.com [holisticmedicalwellness.com]

- 2. 5-Amino 1MQ — Recess Rx [recessrx.com]

- 3. swolverine.com [swolverine.com]

- 4. luxuramedspa.com [luxuramedspa.com]

- 5. peptidedosages.com [peptidedosages.com]

- 6. happyhormonesmd.com [happyhormonesmd.com]

- 7. revolutionhealth.org [revolutionhealth.org]

- 8. 5-Amino 1MQ Peptide: Boost Metabolism & Enhance Fat Loss Naturally | The Catalyst Clinic London [thecatalystclinic.com]

- 9. innospk.com [innospk.com]

- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Derivatization of 5-Amino-1-methyl-1H-indole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 5-Amino-1-methyl-1H-indole-2-carboxylic Acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its therapeutic potential across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[2][3][4] The specific scaffold, this compound, presents a unique trifecta of functional handles for chemical modification: a nucleophilic aromatic amine at the C5 position, a versatile carboxylic acid at the C2 position, and an electron-rich C3 position on the indole core. This strategic arrangement allows for a systematic and combinatorial approach to library synthesis, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.

Derivatives of this scaffold have shown promise in a variety of therapeutic applications. For instance, indole-2-carboxamides are known to possess potent antiproliferative, anti-inflammatory, and antimicrobial activities.[5][6][7] The amino group at the C5 position offers a key vector for modification, as seen in many biologically active 5-aminoindole derivatives which have been investigated as anticancer agents and kinase inhibitors.[8][9] Furthermore, the C3 position of the indole ring is a well-established site for electrophilic substitution, allowing for the introduction of additional pharmacophoric elements.[10]

This guide provides a comprehensive and experience-driven approach to the derivatization of this compound. The protocols herein are not merely a list of steps but are accompanied by expert insights into the rationale behind the chosen reagents and conditions, ensuring a self-validating and robust experimental design.

Strategic Derivatization Map

The derivatization strategy for this compound can be visualized as a three-pronged approach, targeting the primary reactive sites of the molecule. This allows for a modular and efficient exploration of chemical space to generate novel derivatives with potentially enhanced biological activities.

Caption: Strategic map for the derivatization of the core scaffold.

Part 1: Derivatization of the 5-Amino Group

The aromatic amino group at the C5 position is a prime target for introducing diversity. Its nucleophilicity allows for a range of modifications, including acylation, sulfonylation, and alkylation.

N-Acylation of the 5-Amino Group

The formation of an amide bond at the 5-amino position is a robust method to introduce a variety of substituents. This can be achieved using acyl chlorides or by coupling with carboxylic acids.

This protocol describes a straightforward acylation using an acyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

-

Pyridine or Triethylamine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) dropwise to the stirred solution.

-

Slowly add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The use of pyridine not only acts as a base but can also catalyze the reaction. The reaction is typically clean, but purification is necessary to remove any unreacted starting material and byproducts.

N-Sulfonylation of the 5-Amino Group

Sulfonamides are important pharmacophores, and their synthesis from the 5-amino group can be readily achieved using sulfonyl chlorides.[3]

This protocol details the reaction of the 5-aminoindole with a sulfonyl chloride.[3][11]

Materials:

-

This compound

-

Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C and add pyridine (2.0 eq).

-

Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

-

Work-up the reaction as described in Protocol 1.1.1.

-

Purify the product by column chromatography or recrystallization.

Trustworthiness: The progress of the reaction should be carefully monitored by TLC to avoid the formation of bis-sulfonated products, although this is generally not a major issue with a slight excess of the sulfonyl chloride.

N-Alkylation via Reductive Amination

Reductive amination is a powerful method for introducing alkyl groups to the 5-amino position. This two-step, one-pot process involves the formation of an imine followed by its reduction.[12][13]

This protocol utilizes sodium cyanoborohydride as the reducing agent, which is selective for the imine in the presence of the carbonyl starting material.[14]

Materials:

-

This compound

-

Aldehyde or Ketone (1.2 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Methanol

-

Acetic acid

-

Saturated NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in methanol.

-

Add a few drops of glacial acetic acid to catalyze imine formation (pH ~5-6).

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding water and neutralize with saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Expertise & Experience: The pH of the reaction is crucial for imine formation. If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated.

Part 2: Derivatization of the 2-Carboxylic Acid Group

The carboxylic acid at the C2 position is a versatile handle for the synthesis of amides and esters, which are common functionalities in drug molecules.

Amidation of the 2-Carboxylic Acid

Amide bond formation is a fundamental reaction in medicinal chemistry. Several coupling agents can be employed to facilitate this transformation.[5][7]

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) as efficient coupling agents.[5][15]

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 eq)

-

EDC (1.5 eq)

-

HOBt (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 eq), the amine (1.2 eq), and HOBt (1.5 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C and add DIPEA (3.0 eq).

-

Add EDC (1.5 eq) portion-wise and stir at 0 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Dilute with DCM/EtOAc and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify by column chromatography.

Representative Data for a similar Indole-2-carboxamide:

| Compound | 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | MS (ESI) m/z |

| N-Benzyl-1-methyl-1H-indole-2-carboxamide | 7.59 (d, 1H), 7.38–7.30 (m, 7H), 7.14 (t, 1H), 6.83 (s, 1H), 6.59 (br s, 1H), 4.62 (d, 2H), 4.05 (s, 3H) | 265 [M+H]⁺[16] |

Esterification of the 2-Carboxylic Acid

Esterification can be achieved under acidic conditions (Fischer esterification) or using coupling agents for more sensitive substrates.

A classic method for ester synthesis using an alcohol in the presence of a strong acid catalyst.[17]

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol) (as solvent)

-

Concentrated Sulfuric Acid (catalytic)

-

Saturated NaHCO₃ solution

-

Ethyl acetate

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Suspend this compound in the desired alcohol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-8 hours.

-

Cool the reaction and remove the excess alcohol under reduced pressure.

-

Neutralize the residue with saturated NaHCO₃ solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Representative Data for a similar Indole-2-carboxylate: